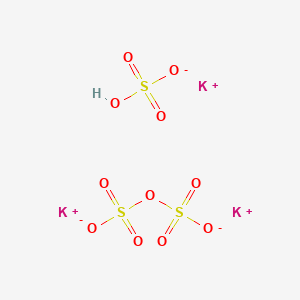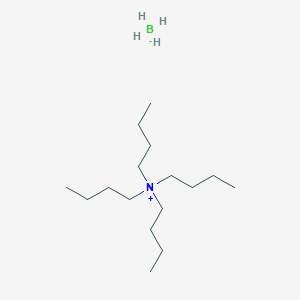
Samarium(III) oxide dispersion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium(III) oxide dispersion is a compound consisting of samarium(III) oxide particles dispersed in a liquid medium. Samarium(III) oxide, with the chemical formula Sm₂O₃, is a rare earth oxide that exhibits unique optical, electronic, and magnetic properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Samarium(III) oxide dispersion can be synthesized through several methods. One common approach involves the precipitation of samarium hydroxide from a samarium salt solution, followed by calcination to obtain samarium(III) oxide. The reaction conditions typically include:
Precipitation: Samarium nitrate or samarium chloride is dissolved in water, and a base such as ammonium hydroxide is added to precipitate samarium hydroxide.
Calcination: The precipitated samarium hydroxide is heated at high temperatures (around 800-1000°C) to convert it into samarium(III) oxide.
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques to ensure uniform particle size and dispersion stability. Methods such as sol-gel processing, hydrothermal synthesis, and spray pyrolysis are employed. These methods allow for precise control over particle size, morphology, and dispersion characteristics.
Analyse Chemischer Reaktionen
Types of Reactions
Samarium(III) oxide undergoes various chemical reactions, including:
Oxidation: Samarium(III) oxide can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to metallic samarium using reducing agents such as hydrogen or carbon monoxide at elevated temperatures.
Substitution: Samarium(III) oxide can react with mineral acids to form samarium salts.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or ozone.
Reduction: Requires reducing agents like hydrogen or carbon monoxide and high temperatures.
Substitution: Involves mineral acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Metallic samarium.
Substitution: Samarium salts such as samarium chloride or samarium sulfate.
Wissenschaftliche Forschungsanwendungen
Samarium(III) oxide dispersion has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential use in cancer treatment due to its radioactive isotopes.
Industry: Utilized in the production of optical and infrared absorbing glasses, as well as in the manufacturing of permanent magnets and electronic devices.
Wirkmechanismus
The mechanism by which samarium(III) oxide dispersion exerts its effects depends on its application. In catalysis, it acts by providing active sites for chemical reactions. In bioimaging, it enhances contrast by interacting with biological tissues. The molecular targets and pathways involved vary based on the specific application and the nature of the interaction with other substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Europium(III) oxide (Eu₂O₃)
- Terbium(III) oxide (Tb₂O₃)
- Neodymium(III) oxide (Nd₂O₃)
Comparison
Samarium(III) oxide is unique due to its specific optical and magnetic properties. Compared to europium(III) oxide and terbium(III) oxide, samarium(III) oxide has different luminescence characteristics, making it suitable for specific applications in optoelectronics and bioimaging. Neodymium(III) oxide, on the other hand, is more commonly used in the production of powerful magnets, whereas samarium(III) oxide is preferred for its stability and reactivity in various chemical processes.
Eigenschaften
IUPAC Name |
oxo(oxosamariooxy)samarium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCWVHVINXAFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sm]O[Sm]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051611 |
Source


|
| Record name | Samarium(III) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12060-58-1 |
Source


|
| Record name | Samarium(III) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)
![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)






